1-Allyl-5-bromo-4-nitro-1H-pyrazole
Overview
Description
1-Allyl-5-bromo-4-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C6H6BrN3O2. It is characterized by the presence of a pyrazole ring substituted with an allyl group at position 1, a bromine atom at position 5, and a nitro group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-5-bromo-4-nitro-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1-allyl-1-phenylhydrazine with a brominated nitro compound in the presence of a base. The reaction is carried out in a solvent such as acetic acid or water at elevated temperatures (around 100°C) to facilitate the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-5-bromo-4-nitro-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The allyl group can undergo oxidation to form corresponding epoxides or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and bases like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted pyrazoles with various functional groups.
Reduction: Formation of 1-allyl-5-amino-4-nitro-1H-pyrazole.
Oxidation: Formation of epoxides or aldehydes from the allyl group.
Scientific Research Applications
1-Allyl-5-bromo-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Allyl-5-bromo-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and allyl group may also contribute to the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Allyl-4-nitro-1H-pyrazole: Lacks the bromine atom at position 5.
5-Bromo-4-nitro-1H-pyrazole: Lacks the allyl group at position 1.
1-Allyl-5-bromo-1H-pyrazole: Lacks the nitro group at position 4.
Uniqueness
1-Allyl-5-bromo-4-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-4-nitro-1-prop-2-enylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h2,4H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLPNJYNWUTVBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(C=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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